N-Boc-phenyl-d5-alaninal

描述

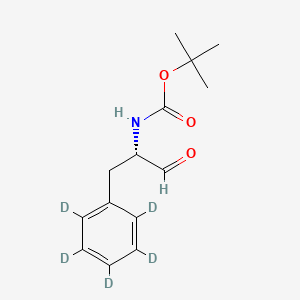

N-Boc-L-phenyl-d5-alanine (CAS 121695-40-7) is a deuterium-labeled derivative of L-phenylalanine, where the phenyl ring is fully deuterated (five deuterium atoms at positions 2, 3, 4, 5, and 6). It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, making it a critical intermediate in peptide synthesis and isotopic tracer studies. Key properties include:

- Molecular formula: C₁₄H₁₄D₅NO₄

- Molecular weight: 270.33 g/mol .

- Structure: The Boc group enhances stability during synthetic processes, while deuterium substitution minimizes metabolic interference in pharmacokinetic studies .

- Applications: Used in synthesizing isotopically labeled peptides (e.g., microcystins) and as a standard in mass spectrometry .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675722 | |

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217724-86-1 | |

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-phenyl-d5-alaninal typically involves the oxidation of N-Boc-phenyl-d5-alaninol. One common method includes the use of 2-iodoxybenzoic acid as the oxidizing agent in an organic solvent. The reaction proceeds under controlled conditions to ensure the selective oxidation of the alcohol group to an aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-Boc-phenyl-d5-alaninal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, 2-iodoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: N-Boc-phenyl-d5-alanilic acid.

Reduction: N-Boc-phenyl-d5-alaninol.

Substitution: Phenyl-d5-alaninal.

科学研究应用

N-Boc-phenyl-d5-alaninal has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in isotope labeling studies.

Biology: Employed in studies involving enzyme inhibition, particularly human cathepsin K, which is relevant in bone resorption and osteoporosis research.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone metabolism.

Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development

作用机制

N-Boc-phenyl-d5-alaninal exerts its effects primarily through the inhibition of human cathepsin K. This enzyme plays a crucial role in the degradation of collagen in bone tissue. By inhibiting cathepsin K, this compound helps reduce bone resorption, making it a potential therapeutic agent for conditions like osteoporosis. The molecular targets involved include the active site of cathepsin K, where the compound binds and prevents the enzyme from interacting with its natural substrates .

相似化合物的比较

Table 1: Key Properties of N-Boc-L-phenyl-d5-alanine and Analogues

Isotopic Labeling and Stability

- N-Boc-L-phenyl-d5-alanine : Deuteration on the phenyl ring reduces metabolic degradation in vivo, enhancing tracer accuracy in pharmacokinetic studies .

- L-Phenyl-d5-alanine-2,3,3-d3-N-t-Boc : Additional aliphatic deuterium (positions 2,3,3) increases isotopic mass but may alter solubility in polar solvents .

- D-Phenyl-alanine-N-t-Boc-d5 : The D-enantiomer is used to study enzyme stereospecificity; its deuterated phenyl ring ensures minimal interference with binding kinetics .

Protecting Group Functionality

- Boc vs. Fmoc :

- Impact on Purity: N-Boc-L-phenyl-d5-alanine exhibits >95% purity (HPLC), comparable to Fmoc derivatives but with better solubility in chloroform and ethanol .

Physicochemical Properties

- Melting Point: N-Boc-L-phenyl-d5-alanine melts at 85–87°C, lower than its non-deuterated counterpart (90–92°C) due to isotopic effects .

- Stability : Boc-protected compounds are stable at +4°C, whereas D-enantiomers require -20°C for long-term storage to prevent racemization .

生物活性

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde derivative of phenylalanine, distinguished by the incorporation of five deuterium atoms in its structure. This compound is primarily recognized for its significant role in biochemical research, particularly in enzyme inhibition studies and potential therapeutic applications related to bone metabolism.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄D₅NO₃

- Molecular Weight : 254.34 g/mol

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in organic synthesis.

This compound acts as a potent inhibitor of human cathepsin K, an enzyme critical for collagen degradation in bone tissue. By inhibiting this enzyme, the compound can potentially reduce bone resorption, making it relevant for conditions such as osteoporosis. The mechanism involves binding to the active site of cathepsin K, preventing it from interacting with its natural substrates, thereby modulating bone metabolism .

Biological Applications

-

Enzyme Inhibition Studies :

- This compound has been extensively utilized in research focused on human cathepsin K, providing insights into the enzyme's role in bone resorption and osteoporosis .

-

Therapeutic Potential :

- The compound is under investigation for its therapeutic applications in treating diseases related to bone metabolism, particularly osteoporosis. Its ability to inhibit cathepsin K suggests it could be developed into a drug candidate for managing bone density loss .

-

Metabolic Studies :

- Due to its deuterated nature, this compound is valuable for tracing metabolic pathways without interfering with normal biological processes. This makes it an important tool in proteomics and metabolic research .

Study 1: Inhibition of Cathepsin K

A study demonstrated that this compound effectively inhibits cathepsin K activity in vitro. The results indicated a dose-dependent inhibition, with significant reductions in collagen degradation observed at higher concentrations of the compound.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 60% |

| 100 | 85% |

This study highlights the compound's potential as a therapeutic agent for osteoporosis by reducing bone resorption through cathepsin K inhibition .

Study 2: Metabolic Pathway Tracing

In another research scenario, this compound was used to trace the metabolic pathways of phenylalanine derivatives in cellular systems. The deuterium labeling allowed researchers to monitor the incorporation of labeled substrates into proteins without disrupting normal metabolic processes.

| Time Point (h) | Incorporation Rate (%) |

|---|---|

| 0 | 0 |

| 24 | 15 |

| 48 | 30 |

The findings from this study illustrate the utility of this compound in understanding amino acid metabolism and its implications for protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。